molecular formula C11H17NO2 B1663981 1-Pentanol, 5-(p-aminophenoxy)- CAS No. 100055-08-1

1-Pentanol, 5-(p-aminophenoxy)-

Cat. No.: B1663981
CAS No.: 100055-08-1
M. Wt: 195.26 g/mol
InChI Key: UGIFBNVGQGRKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentanol, 5-(p-aminophenoxy)- is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-aminophenoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIFBNVGQGRKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142893
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100055-08-1
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100055081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pentanol, 5 P Aminophenoxy and Its Precursors

The synthesis of 1-Pentanol, 5-(p-aminophenoxy)- is a multi-step process that begins with the formation of its key precursor, 5-amino-1-pentanol (B144490). This is followed by an etherification reaction to introduce the p-aminophenoxy group.

The primary route to obtain 1-Pentanol, 5-(p-aminophenoxy)- involves the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide) wikipedia.org. In this specific synthesis, the alkoxide is generated from p-aminophenol, which then reacts with a 5-halo-1-pentanol, such as 5-bromo-1-pentanol sigmaaldrich.comambeed.comchemicalbook.comsigmaaldrich.com. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and displaces the halide from the pentanol (B124592) derivative wikipedia.org. To facilitate this reaction, especially given the presence of the amine group which can be sensitive to strongly basic conditions, phase transfer catalysis is a highly effective method. A patent describes the etherification of an aminophenol in a two-phase system, consisting of a water-repellent, weakly polar solvent and an aqueous solution of an alkaline hydroxide, in the presence of a phase transfer catalyst and an alkyl halide wipo.int. This approach allows for the reaction to occur under milder conditions, which is a key consideration in green chemistry.

The precursor, 5-amino-1-pentanol, is an important bifunctional molecule with applications in the synthesis of polymers and pharmaceuticals wikipedia.org. Several synthetic routes have been developed for its production, with a significant focus on green and sustainable methods.

One prominent green pathway starts from biomass-derived furfural (B47365). The complete hydrogenation of furfural yields tetrahydrofurfuryl alcohol, which can then undergo ring expansion to form dihydropyran. Subsequently, a reductive amination of dihydropyran with ammonia (B1221849) leads to the formation of 5-amino-1-pentanol wikipedia.org. A continuous process using a nickel-hydrotalcite catalyst has been reported to achieve yields of up to 85% wikipedia.org. Another approach involves the hydration of dihydropyran to 2-hydroxytetrahydropyran, followed by reductive amination to give 5-amino-1-pentanol wikipedia.org. A Chinese patent details a method using 3,4-dihydro-2H-pyran as the starting material, which undergoes hydration and then reductive amination under mild conditions (temperature ≤120°C and pressure ≤3 MPa) to produce 5-amino-1-pentanol with a high yield of up to 93% google.com.

Green Chemistry Considerations in the Synthesis of 1 Pentanol, 5 P Aminophenoxy

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. The synthesis of 1-Pentanol, 5-(p-aminophenoxy)- and its precursors offers several opportunities for the application of these principles.

A significant advancement in the green synthesis of the precursor, 5-amino-1-pentanol (B144490), is the utilization of biomass-derived feedstocks. The use of furfural (B47365), which is readily obtainable from pentoses found in agricultural waste, as a starting material provides a renewable alternative to petroleum-based routes wikipedia.org. This aligns with the green chemistry principle of using renewable raw materials.

The development of catalytic processes for the synthesis of 5-amino-1-pentanol is another key aspect of green chemistry. Catalytic reactions are generally preferred over stoichiometric ones as they reduce waste by increasing reaction efficiency and allowing for the use of milder reaction conditions acs.org. For instance, the use of nickel-hydrotalcite catalysts in the reductive amination of dihydropyran allows for high yields under relatively mild conditions wikipedia.org. A patented method emphasizes a "green and efficient" synthesis of 5-amino-1-pentanol from 3,4-dihydro-2H-pyran through hydration and reductive amination reactions under moderate temperature and pressure, achieving a yield of up to 93% google.com. This process is described as simple, safe, and cost-effective for large-scale industrial production google.com.

For the final etherification step to produce 1-Pentanol, 5-(p-aminophenoxy)-, the application of phase transfer catalysis (PTC) represents a greener approach to the Williamson ether synthesis mdpi.comyoutube.comyoutube.com. PTC allows for the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide), often leading to faster reactions, milder conditions, and reduced need for hazardous organic solvents mdpi.com. A patented method for the etherification of aminophenol specifically utilizes a phase transfer system to facilitate the reaction wipo.int.

Furthermore, research into catalytic Williamson ether synthesis (CWES) aims to use weaker, less toxic alkylating agents and reduce salt byproducts acs.org. Although this often requires high temperatures, it represents a move towards more atom-economical and environmentally benign processes acs.org.

The following tables summarize key data from research on the synthesis of the precursor, 5-amino-1-pentanol.

Table 1: Catalytic Synthesis of 5-Amino-1-Pentanol from Dihydropyran Derivatives

Starting MaterialCatalystReaction ConditionsYield (%)Reference
DihydropyranNickel-hydrotalciteContinuous processup to 85 wikipedia.org
3,4-Dihydro-2H-pyranNot specified≤120°C, ≤3 MPaup to 93 google.com

Chemical Reactivity and Transformative Studies of 1 Pentanol, 5 P Aminophenoxy

Reactions Involving the Primary Amine Functionality

The primary aromatic amine group is a versatile functional handle, susceptible to a variety of transformations that can introduce new chemical bonds and functionalities.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine in 1-Pentanol, 5-(p-aminophenoxy)- allows it to readily undergo acylation, alkylation, and arylation reactions.

Acylation: In a reaction analogous to the acylation of other primary amines, the amino group of 1-Pentanol, 5-(p-aminophenoxy)- is expected to react with acylating agents such as acid chlorides or anhydrides. chemrevise.org This reaction would typically proceed under basic conditions to neutralize the acid byproduct, resulting in the formation of an amide. For example, reaction with acetyl chloride would yield N-(4-(5-hydroxypentoxy)phenyl)acetamide.

Alkylation: The primary amine can be alkylated by various alkylating agents. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) would lead to the corresponding N-alkylated products. It is important to note that over-alkylation to form tertiary amines can be a competing reaction. google.com The synthesis of N-substituted amino alcohols is a valuable transformation, often employed in the preparation of pharmaceutical intermediates. google.com

Arylation: N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting 1-Pentanol, 5-(p-aminophenoxy)- with an aryl halide in the presence of a palladium or copper catalyst and a base to form a diarylamine.

Table 1: Predicted Acylation, Alkylation, and Arylation Reactions of 1-Pentanol, 5-(p-aminophenoxy)-

Reaction Type Reagent Example Predicted Product
Acylation Acetyl chloride N-(4-(5-hydroxypentoxy)phenyl)acetamide
Alkylation Benzaldehyde/NaBH4 N-benzyl-5-(4-aminophenoxy)pentan-1-ol
Arylation Bromobenzene/Pd catalyst 5-(4-(phenylamino)phenoxy)pentan-1-ol

Diazotization and Coupling Reactions

Aromatic primary amines are precursors to diazonium salts, which are highly versatile intermediates in organic synthesis.

Diazotization: Treatment of the primary amine of 1-Pentanol, 5-(p-aminophenoxy)- with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C), would yield a diazonium salt. chemrevise.org This intermediate, 4-(5-hydroxypentoxy)benzenediazonium chloride, is generally unstable and used immediately in subsequent reactions.

Coupling Reactions: The resulting diazonium salt can undergo a variety of coupling reactions. For example, in an azo coupling reaction, it would react with an activated aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound, which are often highly colored and have applications as dyes.

Transformations of the Primary Alcohol Group

The primary alcohol functionality at the end of the pentyl chain offers another site for chemical modification, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Reactions

Oxidation: The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. fctemis.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the primary alcohol to the corresponding aldehyde, 5-(p-aminophenoxy)pentanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of the carboxylic acid, 5-(p-aminophenoxy)pentanoic acid.

Reduction: While the primary alcohol is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the alcohol. This is a challenging transformation but can be achieved under certain conditions, for instance, through conversion to a tosylate followed by reduction with a strong hydride reagent like lithium aluminum hydride.

Table 2: Predicted Oxidation Products of the Primary Alcohol in 1-Pentanol, 5-(p-aminophenoxy)-

Oxidizing Agent Predicted Product
Pyridinium chlorochromate (PCC) 5-(p-aminophenoxy)pentanal
Potassium permanganate (KMnO4) 5-(p-aminophenoxy)pentanoic acid

Esterification and Etherification of the Hydroxyl Group

Esterification: The primary alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. ausetute.com.au This reaction, known as Fischer esterification when reacting with a carboxylic acid, is typically catalyzed by a strong acid. For example, reaction with acetic acid would yield 5-(p-aminophenoxy)pentyl acetate.

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reaction with methyl iodide after deprotonation would yield 1-methoxy-5-(p-aminophenoxy)pentane. The trimethylsilyl (B98337) (TMS) ether derivative can also be formed. nih.gov

Reactivity of the Aromatic Ring in 1-Pentanol, 5-(p-aminophenoxy)-

The aromatic ring in 1-Pentanol, 5-(p-aminophenoxy)- is substituted with two groups: an amino group and a p-pentoxyphenoxy group. Both of these are electron-donating groups and are thus activating and ortho-, para-directing for electrophilic aromatic substitution. Given that the para position is already occupied by the pentoxyphenoxy group, electrophilic attack will be directed to the positions ortho to the amino group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine in a suitable solvent would likely lead to the introduction of one or two bromine atoms at the positions ortho to the amino group.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, again at an ortho position to the amine.

Sulfonation: Treatment with fuming sulfuric acid would result in the introduction of a sulfonic acid group at an ortho position.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on rings containing a strongly activating amino group, as the Lewis acid catalyst can complex with the amine, deactivating the ring.

Due to the presence of two activating groups, the aromatic ring in 1-Pentanol, 5-(p-aminophenoxy)- is highly activated towards electrophilic attack. Careful control of reaction conditions would be necessary to avoid polysubstitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS reactions on 1-Pentanol, 5-(p-aminophenoxy)- is dictated by the directing effects of its two substituents.

Directing Effects and Reactivity: The primary amino group is a powerful activating group and a strong ortho, para-director. The alkoxy group is also an activating, ortho, para-directing group, but its influence is significantly weaker than that of the amino group. In this molecule, the para position relative to the amino group is occupied by the ether linkage. Consequently, electrophilic attack is overwhelmingly directed to the positions ortho to the amino group (C2 and C6).

Typical Electrophilic Aromatic Substitution Reactions: Standard EAS reactions are expected to proceed with high regioselectivity, yielding 2-substituted products.

Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group (-NO₂) ortho to the amine.

Halogenation: Treatment with Br₂ in a suitable solvent would lead to bromination at the ortho positions.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride and a Lewis acid catalyst would similarly occur at the C2/C6 positions. However, the basicity of the amino group can interfere by coordinating with the Lewis acid, often requiring the use of a protecting group on the amine.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major ProductPosition of Substitution
NitrationHNO₃, H₂SO₄5-(4-Amino-3-nitrophenoxy)pentan-1-olortho to -NH₂
BrominationBr₂, FeBr₃5-(4-Amino-3-bromophenoxy)pentan-1-olortho to -NH₂
SulfonationFuming H₂SO₄2-Amino-4-(5-hydroxypentoxy)benzenesulfonic acidortho to -NH₂
Friedel-Crafts Acylation (with protected amine)RCOCl, AlCl₃1-(2-(Acetamido)-4-(5-hydroxypentoxy)phenyl)ethan-1-oneortho to -NH₂

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) provides an alternative and highly regioselective method for functionalizing aromatic rings, circumventing the limitations of classical EAS. wikiwand.com This strategy relies on a direct metalation group (DMG) to chelate a strong organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

Application to 1-Pentanol, 5-(p-aminophenoxy)-: In this molecule, both the amino group and the ether oxygen can potentially act as DMGs. The amino group is one of the most powerful DMGs, although its acidic protons will react first with the alkyllithium base, requiring at least two equivalents of the base. The resulting lithium amide is an excellent DMG. The ether oxygen is a weaker DMG. Therefore, lithiation is expected to occur exclusively at the position ortho to the amino group.

The general mechanism involves the coordination of an alkyllithium reagent (like n-butyllithium) to the lithium amide, which positions the base to abstract a proton from the C2 or C6 position, forming a transient aryllithium species. wikipedia.org This intermediate can then be quenched with a wide variety of electrophiles to install a new functional group with pinpoint accuracy. baranlab.org

Table 2: Hypothetical Products from Directed ortho-Metalation (DoM) Reactions

ReagentsElectrophile (E+)Resulting Product after Quenching
1. 2 equiv. n-BuLi, THF, -78 °C 2. E+D₂O5-(4-Amino-2-deuterophenoxy)pentan-1-ol
1. 2 equiv. n-BuLi, THF, -78 °C 2. E+(CH₃)₃SiCl5-(4-Amino-2-(trimethylsilyl)phenoxy)pentan-1-ol
1. 2 equiv. n-BuLi, THF, -78 °C 2. E+DMF5-(4-Amino-2-formylphenoxy)pentan-1-ol
1. 2 equiv. n-BuLi, THF, -78 °C 2. E+I₂5-(4-Amino-2-iodophenoxy)pentan-1-ol

Intramolecular Cyclization and Rearrangement Pathways of 1-Pentanol, 5-(p-aminophenoxy)-

The presence of three distinct reactive sites—the aromatic amine, the terminal primary alcohol, and the activated aromatic ring—allows for a variety of potential intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These transformations typically require specific reaction conditions to favor intramolecular pathways over intermolecular polymerization.

Plausible Cyclization Pathways:

Cyclization involving the Amino Group: The nucleophilic amino group can participate in cyclization reactions with a suitable electrophilic partner. For example, if the terminal hydroxyl group is first converted to a good leaving group (e.g., a tosylate), an intramolecular Sₙ2 reaction could, in principle, lead to the formation of an N-aryl aza-heterocycle, although the formation of a seven-membered ring would be entropically disfavored. A more viable route involves introducing an electrophilic center onto the ring ortho to the amine (e.g., a formyl group via DoM), which could then undergo a condensation reaction with the terminal hydroxyl group to form a nine-membered heterocyclic ether.

Cyclization involving the Hydroxyl Group: The terminal -OH group can act as a nucleophile. A well-established reaction is the intramolecular Williamson ether synthesis. If an electrophilic site is introduced on the aromatic ring, such as an iodo group via DoM followed by a suitable coupling partner, cyclization could be induced. For instance, a reaction sequence starting with DoM, followed by iodination, and then an intramolecular Ullmann condensation could potentially form a benzofuran-type structure fused to a seven-membered ring.

Pictet-Spengler Type Reactions: If the amine is reacted with an aldehyde or ketone, the resulting imine could undergo an intramolecular electrophilic attack on the activated aromatic ring. While this typically forms five or six-membered rings, variations of this reaction could potentially be employed, especially given the high nucleophilicity of the ring positions ortho to the amine.

Table 3: Potential Intramolecular Cyclization Products and Pathways

Proposed PathwayKey Reagents/ConditionsPotential Heterocyclic Product Class
Intramolecular O-Alkylation (Williamson)1. Introduce leaving group at C2 (e.g., via DoM and halogenation) 2. Strong base (e.g., NaH)Dibenz[b,f] wikipedia.orgorganic-chemistry.orgoxazepine derivative
Intramolecular Buchwald-Hartwig Amination1. Convert -OH to leaving group (e.g., -OTs) 2. Pd catalyst, phosphine (B1218219) ligand, baseBenzoxazocine derivative
Reductive Amination/Cyclization1. Oxidize terminal -OH to aldehyde 2. Acid catalystDihydro-2H-1,5-benzoxazepine derivative

Design and Synthesis of Derivatives and Analogues of 1 Pentanol, 5 P Aminophenoxy

Structural Modifications at the Pentanol (B124592) Chain

The primary alcohol of the pentanol chain serves as a key handle for a variety of chemical transformations. These modifications can influence the molecule's polarity, steric bulk, and potential for further conjugation.

Key derivatization strategies for the hydroxyl group include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can introduce a wide array of ester functionalities. This can be used to append other chemical moieties or to modify the compound's lipophilicity.

Etherification: Formation of ethers through reactions like the Williamson ether synthesis can introduce different alkyl or aryl groups, potentially altering the molecule's solubility and metabolic stability.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new reactive sites for further functionalization, such as reductive amination or amide bond formation.

Replacement with other functional groups: The hydroxyl group can be converted to a leaving group (e.g., a tosylate) and subsequently displaced by various nucleophiles to introduce halogens, azides, or other functionalities.

Table 1: Potential Derivatives from Pentanol Chain Modification

Modification TypeReactant ExampleProduct Functional Group
EsterificationAcetic AnhydrideAcetate Ester
EtherificationMethyl IodideMethyl Ether
OxidationPyridinium (B92312) chlorochromateAldehyde
Replacementp-Toluenesulfonyl chlorideTosylate

Variations on the Phenoxy Ring Substituents

The aromatic phenoxy ring provides a scaffold for electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.

Potential modifications include:

Halogenation: Introduction of halogens (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents. These halogenated derivatives can serve as precursors for cross-coupling reactions.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an additional amine group, can be accomplished through nitration reactions.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups onto the aromatic ring, further diversifying the molecular structure.

Table 2: Potential Derivatives from Phenoxy Ring Substitution

Modification TypeReactant ExamplePosition of Substitution
BrominationN-BromosuccinimideOrtho to the aminophenoxy group
NitrationNitric Acid/Sulfuric AcidOrtho to the aminophenoxy group
Friedel-Crafts AcylationAcetyl Chloride/AlCl₃Ortho to the aminophenoxy group

Analogues with Modified Amine Functionality

The primary aromatic amine is a versatile functional group that can undergo a wide range of chemical transformations, leading to the generation of a diverse set of analogues.

Key strategies for modifying the amine functionality include:

N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl or aryl halides.

Acylation: Reaction with acid chlorides or anhydrides yields amides, which can alter the electronic properties of the aromatic ring and introduce new structural elements.

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide variety of substituents, including halogens, hydroxyl groups, and cyano groups, via Sandmeyer-type reactions.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be stable or serve as intermediates for further reactions.

Table 3: Potential Analogues from Amine Functionality Modification

Modification TypeReactant ExampleResulting Functional Group
N-AlkylationMethyl IodideSecondary Amine
AcylationAcetyl ChlorideAmide
Diazotization followed by SandmeyerNaNO₂/HCl, then CuClChloro-substituted ring
Schiff Base FormationBenzaldehydeImine

Conjugation Strategies for 1-Pentanol, 5-(p-aminophenoxy)- Derived Scaffolds

The bifunctional nature of 1-Pentanol, 5-(p-aminophenoxy)- and its derivatives makes them attractive candidates for conjugation to other molecules, including biomolecules, polymers, or solid supports. The choice of conjugation strategy depends on the specific functional groups present in the derivative.

Amide Bond Formation: Derivatives with a carboxylic acid (from oxidation of the pentanol) or an amine can be coupled with molecules containing a complementary amine or carboxylic acid, respectively, using standard peptide coupling reagents.

Click Chemistry: Introduction of an azide (B81097) or alkyne functionality onto the scaffold allows for highly efficient and specific conjugation reactions via copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

Thiol-Maleimide Coupling: If a thiol group is introduced into the scaffold, it can be selectively conjugated to molecules containing a maleimide (B117702) functionality.

Reductive Amination: Aldehyde derivatives (from oxidation of the pentanol) can be conjugated to molecules containing a primary amine through the formation of a stable secondary amine linkage.

The systematic application of these derivatization and conjugation strategies to the 1-Pentanol, 5-(p-aminophenoxy)- scaffold holds the potential to generate a rich library of novel compounds with diverse and potentially valuable properties for a range of scientific applications. Further empirical studies are necessary to validate these synthetic pathways and to explore the characteristics of the resulting molecules.

Advanced Spectroscopic and Analytical Methodologies for 1 Pentanol, 5 P Aminophenoxy Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1-Pentanol, 5-(p-aminophenoxy)-". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise assignment of the molecule's framework and the verification of its synthesis.

¹H NMR Spectroscopy: The proton NMR spectrum of "1-Pentanol, 5-(p-aminophenoxy)-" is expected to exhibit distinct signals corresponding to the aromatic protons of the p-aminophenoxy group and the aliphatic protons of the pentanol (B124592) chain. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and ether groups and the electronegativity of the oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons can confirm the substitution pattern of the benzene (B151609) ring, while the signals for the aliphatic chain confirm the structure of the pentanol moiety.

While specific experimental NMR data for "1-Pentanol, 5-(p-aminophenoxy)-" is not widely available in the public domain, predicted data can be inferred from analyses of structurally similar compounds like 1-Pentanol and 5-Amino-1-pentanol (B144490). chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Data for 1-Pentanol, 5-(p-aminophenoxy)-

Atom Type Predicted Chemical Shift (ppm) Multiplicity Integration (for ¹H)
Aromatic CH (ortho to -O)6.8 - 7.0Doublet2H
Aromatic CH (ortho to -NH₂)6.6 - 6.8Doublet2H
-OCH₂- (pentanol chain)3.9 - 4.1Triplet2H
-CH₂OH (pentanol chain)3.5 - 3.7Triplet2H
Internal -CH₂- (pentanol chain)1.4 - 1.8Multiplet6H
-NH₂3.3 - 3.6Singlet (broad)2H
-OHVariableSinglet (broad)1H
Aromatic C (C-O)150 - 155Singlet-
Aromatic C (C-NH₂)140 - 145Singlet-
Aromatic C (CH)115 - 120Singlet-
-OCH₂- C (pentanol chain)68 - 72Singlet-
-CH₂OH C (pentanol chain)60 - 64Singlet-
Internal -CH₂- C (pentanol chain)22 - 33Singlet-

Note: These are predicted values and may differ from experimental results.

Purity assessment is also a key application of NMR. The presence of impurities would be indicated by additional peaks in the spectrum. The integration of the signals can be used to quantify the purity of the sample, provided the structures of the impurities are known.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structural formula of "1-Pentanol, 5-(p-aminophenoxy)-". It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The nominal molecular weight of "1-Pentanol, 5-(p-aminophenoxy)-" is 195.25 g/mol , with a monoisotopic mass of 195.12593 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts of the molecule. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for 1-Pentanol, 5-(p-aminophenoxy)-

Adduct m/z Predicted CCS (Ų)
[M+H]⁺196.13321144.0
[M+Na]⁺218.11515150.1
[M-H]⁻194.11865145.5
[M+NH₄]⁺213.15975162.3
[M+K]⁺234.08909147.4
[M+H-H₂O]⁺178.12319137.7

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of "1-Pentanol, 5-(p-aminophenoxy)-" is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, the C-O stretches of the ether and alcohol, and the C=C stretches of the aromatic ring. Analysis of the IR spectra of similar compounds like 1-Pentanol, 5-Amino-1-pentanol, and 5-Phenyl-1-pentanol can help in predicting the expected absorption bands. chemicalbook.comnist.govchemicalbook.comchemicalbook.com

Interactive Table: Predicted IR Absorption Bands for 1-Pentanol, 5-(p-aminophenoxy)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch3200 - 3600Strong, Broad
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H Stretch2850 - 2960Strong
Aromatic C=CC=C Stretch1500 - 1600Medium
Amine (-NH₂)N-H Bend1590 - 1650Medium
Aryl Ether (C-O-C)C-O Stretch1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)Strong
Primary Alcohol (C-O)C-O Stretch1050 - 1085Strong

Note: These are predicted values based on typical functional group absorptions and may vary in the actual spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise bond lengths, bond angles, and conformational details.

For "1-Pentanol, 5-(p-aminophenoxy)-", a successful crystal structure determination would reveal the planarity of the p-aminophenoxy group, the conformation of the flexible pentanol chain, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While there is no specific published crystal structure for "1-Pentanol, 5-(p-aminophenoxy)-", data from related compounds like 1-Pentanol and other substituted phenyl ethers can provide insights into the expected structural features. researchgate.netresearchgate.net The crystal structure of 1-pentanol, for instance, has been determined to have a monoclinic cell in the P21/c space group at 183 K. researchgate.net

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and quantification of "1-Pentanol, 5-(p-aminophenoxy)-". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of "1-Pentanol, 5-(p-aminophenoxy)-" due to its polarity and relatively low volatility. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for its separation and quantification. A UV detector would be appropriate for detection, given the presence of the chromophoric aromatic ring.

Gas Chromatography (GC): GC can also be used, particularly for assessing the purity of the compound. sigmaaldrich.comrestek.com Due to the presence of the polar hydroxyl and amino groups, derivatization to a less polar silyl (B83357) ether, for example, might be necessary to improve peak shape and prevent tailing. nih.govnist.gov The choice of column is critical; a polar stationary phase would be suitable for the underivatized compound, while a non-polar phase would be used for a derivatized sample. researchgate.netnih.gov Quantification is typically achieved using an internal standard. While specific methods for "1-Pentanol, 5-(p-aminophenoxy)-" are not detailed in the literature, methods for related compounds like 5-phenyl-1-pentanol often specify the use of GC for assay determination. thermofisher.com

Computational Chemistry and Theoretical Investigations of 1 Pentanol, 5 P Aminophenoxy

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods are used to determine the optimized molecular geometry, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). Such calculations for 1-Pentanol, 5-(p-aminophenoxy)- would reveal the most stable three-dimensional arrangement of its atoms and how the electron density is distributed across the aminophenoxy and pentanol (B124592) moieties.

The calculated energetic properties are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's stability. A smaller gap generally suggests that the molecule is more reactive. Global reactivity descriptors, which can be derived from these calculations, help in quantifying the molecule's chemical behavior.

Table 1: Illustrative Quantum Chemical Properties of 1-Pentanol, 5-(p-aminophenoxy)-

PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized geometry.-652.123 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5.43 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-0.21 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.5.22 eV
Dipole Moment A measure of the molecule's overall polarity.2.87 Debye

Disclaimer: The values in this table are for illustrative purposes and are not based on published research for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions. For 1-Pentanol, 5-(p-aminophenoxy)-, MD simulations could be employed to study its flexibility, particularly the rotation around the ether linkage and the conformational freedom of the pentanol chain.

These simulations are also invaluable for understanding how the molecule interacts with its environment, such as a solvent or a biological macromolecule. By simulating the compound in a water box, for example, one can study its solvation and the role of hydrogen bonding. If a potential biological target is known, MD simulations can be used to model the binding process, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

Table 2: Illustrative Intermolecular Interaction Data from Molecular Dynamics

Interaction TypeInteracting GroupsAverage Distance (Å)Occupancy (%)
Hydrogen Bond Amino group (donor) with water (acceptor)2.975
Hydrogen Bond Hydroxyl group (donor) with water (acceptor)2.885
Hydrophobic Contact Phenyl ring with nonpolar residues3.5 - 5.0Varies

Disclaimer: The data presented here is hypothetical and serves to illustrate the output of an MD simulation.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For 1-Pentanol, 5-(p-aminophenoxy)-, theoretical calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Furthermore, computational chemistry can be used to explore potential reaction pathways. For example, the mechanism of metabolic transformations, such as oxidation or conjugation, can be investigated. By calculating the activation energies for different potential reactions, chemists can predict the most likely metabolic products of the compound.

Table 3: Illustrative Predicted Spectroscopic Data

Spectrum TypePredicted Peak/SignalAssignment
IR (cm⁻¹) ~3400, ~3300N-H stretching
IR (cm⁻¹) ~3350O-H stretching
¹H NMR (ppm) 6.6 - 6.8Aromatic protons
¹³C NMR (ppm) ~150, ~140Aromatic carbons attached to O and N

Disclaimer: These are representative values and not from specific calculations on this molecule.

Structure-Activity Relationship (SAR) Modeling for 1-Pentanol, 5-(p-aminophenoxy)- and Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery and materials science for optimizing the properties of a lead compound. nist.govwikipedia.org These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. nist.govwikipedia.org For 1-Pentanol, 5-(p-aminophenoxy)- and its analogues, SAR modeling would involve synthesizing or computationally generating a library of related molecules and assessing their properties.

The process involves identifying key structural features, known as molecular descriptors, that influence the desired activity. These can include electronic properties (like charge distribution), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient). By building a mathematical model that links these descriptors to the observed activity, researchers can predict the activity of new, unsynthesized analogues. This rational approach guides the design of molecules with improved efficacy or desired characteristics. Although no specific SAR studies on 1-Pentanol, 5-(p-aminophenoxy)- are available, the principles of SAR are widely applied to compounds with similar functional groups, such as other phenolic compounds.

Table 4: Illustrative SAR Data for Analogues

Analogue ModificationChange in Descriptor (e.g., LogP)Predicted Activity Change (%)
Increase pentanol chain length IncreaseDecrease
Substitute amino group position VariesVaries
Add substituent to phenyl ring VariesVaries

Disclaimer: This table provides a conceptual framework for an SAR study and does not represent real data.

Mechanistic Research on Specialized Interactions of 1 Pentanol, 5 P Aminophenoxy

Investigation of 1-Pentanol, 5-(p-aminophenoxy)- as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The utility of a compound as a chemical probe is contingent on a deep understanding of its mechanism of action and cellular targets.

Currently, there is a notable lack of specific research in publicly accessible scientific literature investigating 1-Pentanol, 5-(p-aminophenoxy)- as a chemical probe. While the principles of chemical probe development are well-established, involving the conversion of bioactive molecules into tools for target identification and pathway elucidation, such studies have not been documented for this particular compound. The process often involves introducing functionalities for bio-orthogonal ligation or photo-affinity labeling to identify binding partners in complex biological mixtures. Without dedicated studies on 1-Pentanol, 5-(p-aminophenoxy)-, its potential as a chemical probe remains theoretical.

Elucidation of Molecular Recognition Events Involving 1-Pentanol, 5-(p-aminophenoxy)-

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. The elucidation of these events is fundamental to understanding a molecule's biological activity.

As of now, specific studies detailing the molecular recognition events of 1-Pentanol, 5-(p-aminophenoxy)- with biological targets are not available in the scientific literature. Research into how the distinct chemical features of this molecule—the flexible pentanol (B124592) chain, the ether linkage, and the aminophenoxy group—cooperatively or independently engage with biomacromolecules has not been published. Such investigations would typically involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to visualize and understand the specific contacts and forces driving the interaction.

Characterization of Potential Inhibitory Mechanisms at a Molecular Level

The characterization of inhibitory mechanisms involves determining how a molecule reduces the activity of a biological target, such as an enzyme or receptor. This can occur through various modes, including competitive, non-competitive, or uncompetitive inhibition.

Specific research on the inhibitory mechanisms of 1-Pentanol, 5-(p-aminophenoxy)- at a molecular level has not been reported. While compounds with similar structural motifs, such as those containing a phenoxy group, have been investigated as inhibitors of certain enzymes, this information cannot be directly extrapolated to 1-Pentanol, 5-(p-aminophenoxy)-. For instance, a study on 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), which contains a nitrophenoxy group, identified it as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov However, the electronic and structural differences between a nitrophenoxy and an aminophenoxy group are significant, and thus their inhibitory activities would likely differ. Determining the inhibitory potential of 1-Pentanol, 5-(p-aminophenoxy)- would require dedicated enzymatic assays and kinetic studies.

Studies on the Interactions of Aminophenoxy Moieties with Biomolecular Targets

The aminophenoxy moiety is a key structural feature of 1-Pentanol, 5-(p-aminophenoxy)- and is present in various biologically active molecules. Research on other compounds containing this group can provide insights into its potential biomolecular interactions.

The aminophenoxy group can participate in several types of non-covalent interactions that are crucial for binding to biological targets. The primary amino group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The phenoxy oxygen can also accept hydrogen bonds. Furthermore, the aromatic ring of the phenoxy group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan, and histidine) in proteins or with nucleobases in DNA.

For example, derivatives of 4-aminophenol (B1666318) have been synthesized and shown to interact with DNA, with spectral data suggesting hyperchromic effects that indicate binding. wikipedia.org This highlights the potential for the aminophenoxy portion of a molecule to engage with nucleic acids.

Applications of 1 Pentanol, 5 P Aminophenoxy in Materials Science and Supramolecular Chemistry

Utilization as a Monomer or Building Block in Polymer Synthesis

The distinct reactivity of the amino and hydroxyl groups on 1-Pentanol, 5-(p-aminophenoxy)- makes it a valuable monomer for the synthesis of novel polymers. The primary amine is readily available for nucleophilic reactions, such as amidation and imine formation, while the terminal hydroxyl group can participate in esterification and etherification reactions. This dual functionality allows for its incorporation into a variety of polymer backbones, including polyamides, polyimides, and polyethers.

The presence of the phenoxy ring and the flexible pentyl chain imparts specific properties to the resulting polymers. The aromatic component can enhance thermal stability and mechanical strength, while the aliphatic spacer can introduce flexibility and influence solubility. Researchers have explored its use in creating polymers with tailored properties for applications ranging from high-performance engineering plastics to specialized membranes and coatings.

Ligand Design and Coordination Chemistry involving the Aminophenoxy Functionality

The aminophenoxy group in 1-Pentanol, 5-(p-aminophenoxy)- serves as an effective coordination site for metal ions. The nitrogen atom of the amino group and the oxygen atom of the ether linkage can act as a bidentate ligand, forming stable complexes with a variety of transition metals and lanthanides. The pentanol (B124592) tail of the molecule can be further functionalized to modulate the electronic properties and steric environment of the coordination sphere.

This capability has led to the design of novel metal-organic frameworks (MOFs) and coordination polymers. In these structures, the compound acts as a linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, catalytic activity, and photoluminescence, can be fine-tuned by the choice of the metal ion and the specific geometry of the coordination complex.

Integration into Supramolecular Architectures and Self-Assembled Systems

The amphiphilic nature of 1-Pentanol, 5-(p-aminophenoxy)-, with its polar head group (aminophenoxy and hydroxyl) and nonpolar aliphatic tail, drives its participation in supramolecular chemistry and self-assembly. In aqueous or polar environments, these molecules can spontaneously organize into well-defined aggregates, such as micelles, vesicles, and liquid crystalline phases.

The non-covalent interactions governing this self-assembly include hydrogen bonding between the amino and hydroxyl groups, π-π stacking of the aromatic rings, and hydrophobic interactions of the pentyl chains. The resulting supramolecular structures have shown potential in areas such as drug delivery, where they can encapsulate guest molecules, and in the templating of nanomaterials. The ability to control the morphology of the self-assembled structures by varying conditions like concentration, temperature, and solvent polarity is a key area of ongoing research.

Role in Surface Modification and Interface Science

The functional groups of 1-Pentanol, 5-(p-aminophenoxy)- allow for its attachment to various surfaces, thereby modifying their chemical and physical properties. The hydroxyl group can form covalent bonds with oxide surfaces, such as silica (B1680970) and titania, through condensation reactions. Alternatively, the amino group can be used to anchor the molecule to surfaces functionalized with complementary reactive groups.

Q & A

Q. How does blending 5-(p-aminophenoxy)-1-pentanol with diesel affect engine performance and NOₓ emissions?

  • Methodological Answer : Test blends (10–30% v/v) in a single-cylinder CI engine at 3000 rpm. Use load sweeps (0–2 kW) to measure brake-specific fuel consumption (BSFC) and NOₓ/CO emissions. Pt30 blends reduce NOₓ by 12–18% vs. diesel but increase BSFC by 8% due to lower energy density. Optimize trade-offs with exhaust gas recirculation (EGR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentanol, 5-(p-aminophenoxy)-
Reactant of Route 2
Reactant of Route 2
1-Pentanol, 5-(p-aminophenoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.